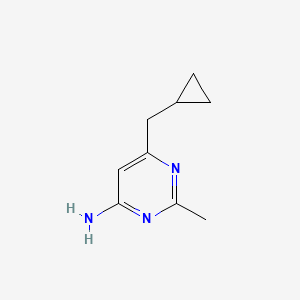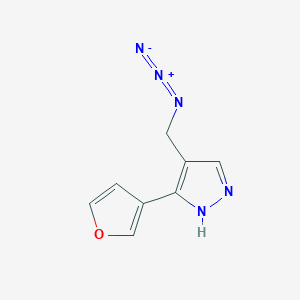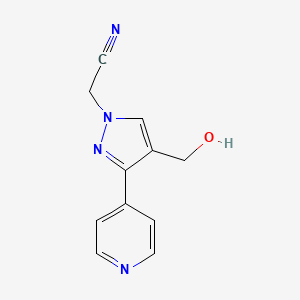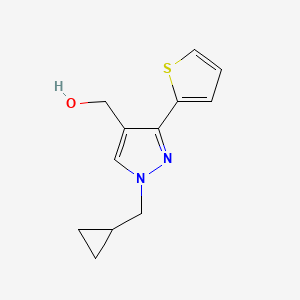
6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amin
Übersicht
Beschreibung
6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine, also known as CPMPM, is an organic compound that has been widely studied in the scientific community due to its unique structure and potential applications in biology and chemistry. CPMPM has a cyclopropylmethyl group attached to the pyrimidine ring, which gives it a unique shape and structure. This structure makes CPMPM an interesting and potentially useful compound for research and experimentation.
Wissenschaftliche Forschungsanwendungen
Organische Chemie: Stabilität von Cyclopropylmethyl-Systemen
In der organischen Chemie ist die Cyclopropylmethyl-Gruppe, die Teil der Struktur der Verbindung ist, für ihre außergewöhnliche Stabilität bekannt, da sie eine positive Ladung über den Cyclopropan-Ring delokalisieren kann . Diese Stabilität ist vorteilhaft bei der Synthese neuer organischer Verbindungen, wobei die Cyclopropylmethylgruppe als stabiles Zwischenprodukt fungieren kann.
Medizinische Chemie: Antiviren- und Antikrebsanwendungen
Die Pyrimidin-4-amin-Struktur ist in der medizinischen Chemie von Bedeutung, insbesondere bei der Synthese von antiviralen und krebshemmenden Medikamenten . Die Fähigkeit der Verbindung, mit biologischen Systemen zu interagieren, könnte genutzt werden, um neuartige Therapeutika zu entwickeln.
Landwirtschaft: Pflanzenwachstum und Krankheitsresistenz
In der Landwirtschaft wurden ähnliche Verbindungen als Pflanzenaktivatoren identifiziert, die die Krankheitsresistenz von Pflanzen stimulieren und das Wachstum fördern . Die Erforschung der spezifischen Anwendungen von 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amin könnte zur Entwicklung neuer Agrochemikalien führen.
Industrielle Chemie: Synthese von hochreinen Verbindungen
Die verwandten Cyclopropylmethylgruppen werden in der industriellen Chemie zur Herstellung von hochreinen Verbindungen verwendet, die wichtige Zwischenprodukte bei der Synthese verschiedener Wirkstoffe sind . Die fragliche Verbindung könnte eine ähnliche Rolle in industriellen Prozessen spielen.
Umweltwissenschaften: Analyse von Pestizidmetaboliten
Verbindungen mit der Cyclopropylmethyl-Struktur werden in der Umweltwissenschaften als Metaboliten von Pestiziden analysiert. Das Verständnis ihres Schicksals und ihrer Ausbreitung kann die Bewertung von Umweltrisiken beeinflussen .
Materialwissenschaft: Organoboran-Reagenzien für Kupplungsreaktionen
Die Pyrimidin-4-amin-Komponente ist möglicherweise nützlich in der Materialwissenschaft, wo Organoboran-Reagenzien in Suzuki-Miyaura-Kupplungsreaktionen eingesetzt werden, um neue Materialien zu erzeugen .
Analytische Chemie: Standardentwicklung
In der analytischen Chemie können Verbindungen wie this compound verwendet werden, um analytische Standards für die Detektion und Quantifizierung von Substanzen zu entwickeln und so die Genauigkeit und Präzision von Messungen zu gewährleisten .
Wirkmechanismus
The exact mechanism of action of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is still not fully understood, but it is believed to interact with a variety of proteins and enzymes in the body. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is thought to bind to certain receptors and enzymes, and can also inhibit certain enzymes. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is believed to interact with certain proteins and other biological molecules, which could potentially lead to a variety of physiological effects.
Biochemical and Physiological Effects
6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to interact with a variety of proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to bind to certain receptors, which can lead to changes in cell signaling pathways. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to inhibit certain enzymes, which can lead to changes in metabolic pathways. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has also been shown to interact with certain proteins and other biological molecules, which can lead to changes in protein structure and dynamics.
Vorteile Und Einschränkungen Für Laborexperimente
The unique structure of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine makes it an attractive compound for laboratory experiments. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine can be easily synthesized in a variety of ways, which makes it a convenient compound for research and experimentation. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to interact with a variety of proteins and enzymes in the body, which makes it a useful tool for studying the structure and dynamics of proteins and other biological molecules. However, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is not without its limitations. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has a relatively short half-life, which can make it difficult to study in certain experiments. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is not a highly soluble compound, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
The unique structure and potential applications of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine make it an attractive compound for further research and experimentation. Potential future directions for 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine research include further study of its interactions with proteins and enzymes in the body, as well as its potential as a drug target and/or ligand for binding to certain receptors. Additionally, further study of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine’s interactions with other biological molecules, such as DNA and RNA, could potentially lead to new applications in the field of biotechnology. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine could be studied as a potential tool for studying the structure and dynamics of proteins and other biological molecules. Finally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine could be further studied as a potential inhibitor of certain enzymes, which could lead to new therapeutic applications.
Eigenschaften
IUPAC Name |
6-(cyclopropylmethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-11-8(4-7-2-3-7)5-9(10)12-6/h5,7H,2-4H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRKVXQELGATDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















